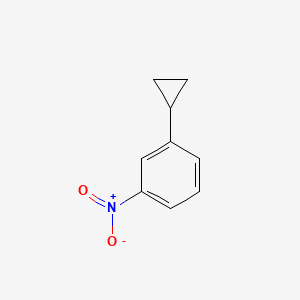

1-Cyclopropyl-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPSUMGHUALRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341763 | |

| Record name | 1-Cyclopropyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22396-07-2 | |

| Record name | 1-Cyclopropyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Cyclopropyl-3-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the , a molecule of significant interest to researchers in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering instead a foundational understanding of how the compound's unique molecular architecture—the interplay between a strained cyclopropyl ring and an electron-withdrawing nitroaromatic system—dictates its physical characteristics, spectroscopic signature, and chemical reactivity. We present a synthesis of experimental data and validated computational predictions, detail robust protocols for empirical property determination, and discuss the practical implications of these properties for its application as a synthetic building block. This guide is structured to provide not just data, but actionable insights for the laboratory professional.

Molecular Architecture and Foundational Identifiers

The defining characteristic of this compound is the covalent linkage of two electronically distinct moieties: the cyclopropyl group and the nitrobenzene ring. The cyclopropyl substituent, due to its inherent ring strain, possesses significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugation with the aromatic system. This electronic contribution, coupled with the strong electron-withdrawing nature of the meta-positioned nitro group, establishes a unique electronic landscape that governs the molecule's reactivity and physical behavior.

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

CAS Number: 236553-73-6

-

Canonical SMILES: C1CC1C2=CC(=CC=C2)[O-]

-

InChI Key: AWHWGFMAAKXNTA-UHFFFAOYSA-N

Core Physicochemical Properties: A Tabulated Summary

For rapid assessment and comparative analysis, the key physicochemical properties are summarized below. This table integrates experimentally verified data with high-quality computational predictions from established algorithms, providing a holistic view of the compound's profile.

| Property | Value | Data Type | Source/Method |

| Melting Point | 33 - 36 °C | Experimental | Literature Data |

| Boiling Point | 258.9 ± 25.0 °C (at 760 mmHg) | Predicted | Advanced Computational Modeling |

| Density | 1.18 ± 0.1 g/cm³ | Predicted | Advanced Computational Modeling |

| LogP (Octanol/Water Partition Coeff.) | 2.8 | Predicted | XLogP3 Algorithm |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Predicted | Computational Analysis |

| pKa (most acidic) | 1.16 ± 0.70 | Predicted | Advanced Computational Modeling |

Protocols for Empirical Verification

Scientific integrity demands that predicted data be verifiable through empirical methods. The following protocols describe standard, self-validating laboratory procedures for determining critical physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Behind Method Choice: DSC is selected over traditional capillary methods for its superior accuracy, small sample requirement, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). The sharpness of the resulting endotherm serves as an intrinsic indicator of sample purity, a self-validating feature essential for characterizing new chemical entities. A pure compound will exhibit a sharp, well-defined peak.[1][2][3]

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Programming:

-

Equilibration: Set the initial temperature to 20°C and hold for 2 minutes to ensure thermal stability.

-

Heating Ramp: Increase the temperature at a linear rate of 10°C/min up to 60°C. This rate provides a good balance between resolution and experimental efficiency.

-

Atmosphere: Utilize a dry nitrogen purge gas at a flow rate of 50 mL/min to create an inert environment, preventing any oxidative processes.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.

Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)

Causality Behind Method Choice: The shake-flask method is the gold-standard for determining aqueous solubility due to its direct measurement of a saturated solution at equilibrium.[4] This protocol is crucial for drug development professionals, as aqueous solubility is a primary determinant of a compound's bioavailability.

Workflow for Solubility Determination:

Caption: Workflow for the OECD 105 shake-flask solubility protocol.

Spectroscopic & Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable aspects of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The strong deshielding effect of the nitro group will shift adjacent protons downfield. The cyclopropyl protons will appear as a set of multiplets in the upfield region (typically 0.5-1.5 ppm), a hallmark of this strained ring system.

-

¹³C NMR: The carbon spectrum will show nine distinct resonances. The carbon atom directly attached to the nitro group (C-3) will be significantly deshielded and appear far downfield. The carbon attached to the cyclopropyl group (C-1) and the remaining aromatic carbons will have chemical shifts dictated by the combined electronic effects of the two substituents. The aliphatic carbons of the cyclopropyl ring will appear in the upfield region.

Purity and Identity Confirmation via HPLC-MS

Causality Behind Method Choice: The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) provides orthogonal data for unambiguous compound verification. HPLC confirms the sample's purity by separating it from any impurities, while MS provides the exact mass of the eluting compound, confirming its molecular formula.

Illustrative HPLC-MS Method Protocol:

-

System: A reverse-phase HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

-

Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

Start at 10% B, hold for 0.5 min.

-

Ramp to 95% B over 4.0 min.

-

Hold at 95% B for 1.0 min.

-

Return to 10% B and re-equilibrate for 1.5 min.

-

-

Flow Rate: 0.4 mL/min.

-

Detection (MS): Positive ion mode, scanning a mass range of m/z 100-500. The expected [M+H]⁺ ion for this compound is m/z 164.07.

Reactivity Insights and Synthetic Utility

The chemical behavior of this compound is a direct consequence of its structure.

-

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. The cyclopropyl group is generally considered an ortho-, para-director. The combined influence makes positions 4, 6 (ortho/para to the cyclopropyl group and meta to the nitro group) the most likely sites for further electrophilic substitution, though the overall reactivity of the ring is significantly reduced compared to benzene.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (1-Cyclopropyl-3-aminobenzene) using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is synthetically crucial, as it installs a versatile amino handle, opening up a vast chemical space for derivatization through amide couplings, sulfonamide formations, and other reactions central to the synthesis of bioactive molecules. The cyclopropyl moiety is known to enhance metabolic stability and fine-tune physicochemical properties in drug candidates, making this compound a valuable starting material.[5][6][7]

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Saja Abdulhussein. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Purdue University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. athabascau.ca [athabascau.ca]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Utilization of Meta-Substituted Cyclopropyl Benzenes in Drug Design

This is an in-depth technical guide on the strategic application and synthesis of meta-substituted cyclopropyl benzenes in medicinal chemistry.

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Meta" Advantage

In modern drug discovery, the cyclopropyl group has evolved from a simple alkyl spacer to a critical pharmacophore, often termed the "magic ring" for its ability to modulate metabolic stability and potency. While para-substituted aryl cyclopropanes are common, meta-substituted cyclopropyl benzenes represent an underutilized but high-value motif.

This guide focuses on the specific utility of the meta-cyclopropyl vector. Unlike the linear geometry of para-substitution, the meta-cyclopropyl moiety offers a unique 120° exit vector , enabling access to distinct sub-pockets in protein targets while simultaneously blocking metabolic soft spots without the steric penalty of larger alkyl groups.

The Pharmacophore: Why Meta-Cyclopropyl?

Conformational Locking & Vector Control

The cyclopropyl ring is not merely a spacer; it is a conformational lock . Due to the high energy barrier of rotation and the "bisected" preferred conformation (where the phenyl ring aligns with the cyclopropyl C-H bonds to maximize

-

The Meta-Vector: In a meta-substituted system, the cyclopropyl group directs substituents into a non-linear trajectory. This is critical when "turning a corner" in a binding pocket (e.g., kinase hinge regions or GPCR allosteric sites) where linear para-substituents would clash with the protein wall.

-

The "Wall" Effect: The rigid nature of the cyclopropyl group creates a defined hydrophobic surface that can displace high-energy water molecules from lipophilic pockets, driving potency via entropic gain.

Metabolic Shunting (The "Para-Blocker" Strategy)

A common liability in lead optimization is rapid oxidation at the para-position of a phenyl ring by Cytochrome P450 (CYP) enzymes.

-

Problem: A para-alkyl group (e.g., p-ethyl) is a metabolic hotspot.

-

Solution: Moving the lipophilic bulk to the meta-position (using a cyclopropyl group) often retains the necessary hydrophobic interaction while removing the direct site of metabolism. Furthermore, the C-H bonds of the cyclopropyl ring possess higher bond dissociation energy (

106 kcal/mol) compared to acyclic alkyl chains (

Synthetic Methodologies

Efficient access to meta-substituted cyclopropyl benzenes is achieved primarily through two routes: Transition-Metal Cross-Coupling (Building Block Approach) and Direct Cyclopropanation (Late-Stage Functionalization).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Early-stage library synthesis using commercially available halides.

Mechanism: This protocol utilizes the coupling of meta-haloarenes with cyclopropylboronic acid. The use of bulky, electron-rich phosphine ligands (e.g., PCy3 or Buchwald ligands) is critical to facilitate the transmetallation of the slow-reacting cyclopropyl boron species.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 1-Bromo-3-substituted benzene (1.0 equiv).

-

Coupling Partner: Cyclopropylboronic acid (1.3 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%).[1]

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (20:1 v/v).

-

-

Procedure:

-

Charge a reaction vial with the aryl bromide, cyclopropylboronic acid, K₃PO₄, and Pd(OAc)₂.

-

Evacuate and backfill with Argon (x3).

-

Add degassed Toluene/Water and PCy₃ solution via syringe.

-

Heat to 100 °C for 12–16 hours.

-

Critical Control Point: Monitor by LCMS. If protodeboronation is observed (formation of benzene), lower temperature to 80 °C and increase catalyst loading.

-

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Simmons-Smith Cyclopropanation

Best for: Enantioselective synthesis of chiral scaffolds from styrenes.

Mechanism: The Furukawa modification (Et₂Zn + CH₂I₂) generates a zinc-carbenoid species that performs a stereospecific syn-addition to the alkene.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: meta-Substituted Styrene (1.0 equiv).

-

Carbenoid Source: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv), Diiodomethane (CH₂I₂, 2.0 equiv).

-

Chiral Ligand (Optional for asymmetric): Charette Dioxaborolane Ligand (1.1 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

-

Procedure:

-

Cool a solution of the styrene (and ligand, if using) in DCM to -10 °C .

-

Add Et₂Zn dropwise over 20 minutes. Caution: Pyrophoric.

-

Add CH₂I₂ dropwise (maintain internal temp < 0 °C).

-

Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

-

Quench: Carefully add saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

-

-

Purification: Separate layers, dry over Na₂SO₄, and concentrate.

Quantitative Comparison: Cyclopropyl vs. Isopropyl

The following table highlights why a medicinal chemist would select a cyclopropyl group over a standard isopropyl group in a meta position.

| Feature | meta-Isopropyl Phenyl | meta-Cyclopropyl Phenyl | Impact |

| Hybridization | Pseudo- | Electronic donation to aromatic ring ( | |

| Bond Angle | Flexible | Fixed (60° internal) | Rigidifies the exit vector; reduces entropic penalty upon binding. |

| C-H BDE | ~98 kcal/mol (Tertiary) | ~106 kcal/mol | Significantly higher metabolic stability against CYP oxidation. |

| Lipophilicity | High LogP | Moderate LogP | Cyclopropyl is less lipophilic than isopropyl, improving solubility. |

| Shape | Spherical/Bulky | Planar/Disc-like | Allows intercalation into narrow hydrophobic clefts. |

Decision Logic & Workflow Visualization

The following diagrams illustrate the strategic decision-making process for incorporating this motif and the synthetic pathways to access it.

Diagram 1: Synthetic Pathway Selection

This flowchart guides the chemist between choosing a Cross-Coupling route versus a Cyclopropanation route based on the starting material availability.

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and stereochemical requirements.

Diagram 2: SAR & Metabolic Logic

This diagram illustrates the medicinal chemistry rationale for swapping a standard alkyl group for a meta-cyclopropyl moiety.

Caption: SAR optimization workflow demonstrating the metabolic and structural advantages of the cyclopropyl bioisostere.

References

-

BenchChem. (2025).[2][3] The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Retrieved from 4

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Retrieved from 6[2][3][7][8][9][10][11][12]

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from 1

-

Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from 13

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from 14

Sources

- 1. audreyli.com [audreyli.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]

- 12. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. hyphadiscovery.com [hyphadiscovery.com]

potential toxicity and handling precautions for nitro-cyclopropyl compounds

Executive Summary

Nitro-cyclopropyl compounds represent a unique intersection of high-energy materials science and medicinal chemistry. Characterized by the fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a high-energy nitro group (

This guide provides a technical framework for researchers to navigate these risks, synthesizing protocols from energetic materials handling and suicide-inhibitor toxicology.

Part 1: The Physicochemical Hazard (Energetics & Stability)

The Thermodynamic Instability

The primary risk during synthesis and isolation is the compound's potential for rapid, exothermic decomposition. The cyclopropane ring possesses significant angular strain (bond angles of 60° vs. ideal 109.5°), which, when coupled with the electron-withdrawing nitro group, creates a molecule primed for ring-opening energy release.

-

Detonation Potential: Geminal dinitrocyclopropanes are frequently researched as high-energy density materials (explosives). Even mono-nitro derivatives should be treated as potential energetic materials until DSC (Differential Scanning Calorimetry) data proves otherwise.

-

Shock Sensitivity: The C-C bonds in the ring are weaker (approx. 61 kcal/mol) than standard alkyl C-C bonds, making them susceptible to homolytic cleavage under mechanical shock or rapid heating.

Energetic Hazard Visualization

The following diagram illustrates the structural factors contributing to the explosive potential of these compounds.

Figure 1: Structural causality of nitro-cyclopropyl energetic instability.

Part 2: Toxicological Mechanisms (Bio-Hazards)

Metabolic Activation & Suicide Inhibition

Unlike standard toxicophores, nitro-cyclopropyls act as "Trojan horses." They are often chemically stable at physiological pH but undergo lethal bioactivation inside the active sites of enzymes, particularly Cytochrome P450s (CYP450) and Monoamine Oxidases (MAO).

Mechanism A: Radical Ring Opening (The "Suicide" Mechanism)

-

HAT: The enzyme abstracts a hydrogen atom from the cyclopropyl ring (or adjacent carbon).[1]

-

Ring Collapse: The resulting cyclopropyl radical is kinetically unstable and undergoes rapid ring opening.

-

Covalent Binding: The ring-opened species (often a radical or cation) covalently binds to the heme iron or the protein backbone of the enzyme, irreversibly inactivating it.

Mechanism B: Nitroreduction & Genotoxicity [2]

-

Reduction: Nitroreductases (type I/II) reduce the

group to a hydroxylamine ( -

DNA Adducts: The hydroxylamine can be acetylated to form a nitrenium ion, a potent electrophile that alkylates DNA (typically at the Guanine C8 position), causing mutations (Ames Positive).[3]

Metabolic Toxicity Pathway

Figure 2: Divergent metabolic pathways leading to cytotoxicity and genotoxicity.

Part 3: Safe Handling & Synthesis Protocols

Synthesis Safety: The "Scale-Up" Rule

Crucial Directive: Never scale up a nitro-cyclopropyl synthesis >100mg without a preceding DSC analysis to determine the onset temperature of decomposition (

| Parameter | Protocol Standard | Rationale |

| Temperature Control | Maintain reaction < | Prevents thermal triggering of ring strain release. |

| Concentration | Dilute reaction mixtures (0.1 M max). | High concentration increases the kinetic rate of runaway reactions. |

| Atmosphere | Inert gas (Argon/Nitrogen) flow. | Oxygen exclusion prevents radical propagation; flow prevents heat accumulation. |

| Isolation | Avoid rotary evaporation to dryness. | Dry nitro-cyclopropyls are shock-sensitive crystals. Store as solution. |

Step-by-Step Handling Workflow

-

Preparation: Don Kevlar-lined gloves under nitrile gloves. Use a blast shield for all manipulations involving >500mg of material.

-

Solvent Selection: Use non-halogenated solvents where possible to avoid sensitizing the mixture. Avoid ethers that may form peroxides, adding to the instability.

-

Quenching: Quench reactions slowly at

. The addition of quench reagents can be exothermic enough to trigger the nitro-cyclopropyl decomposition. -

Storage: Store at

in a matrix (e.g., dissolved in EtOAc or DCM) rather than as a neat solid.

Part 4: Waste Disposal & Decontamination

Do not dispose of nitro-cyclopropyls in standard organic waste streams, as they may react with other solvents (e.g., amines) in the waste drum to cause pressurization or explosion.

-

Chemical Deactivation:

-

Treat the waste stream with a dilute solution of sodium hydroxide (NaOH) slowly and with cooling. This forces the ring opening and degradation of the nitro group under controlled conditions (hydrolysis).

-

Warning: This process is exothermic. Monitor temperature.

-

-

Segregation:

-

Label waste clearly: "HIGH ENERGY / POTENTIAL ALKYLATOR."

-

Use vented caps to prevent pressure buildup from slow decomposition gases (

).

-

References

-

Zhuo, X., et al. (2018).[1] Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors.[1][4] Xenobiotica.[1][4] [Link]

-

Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5] Frontiers in Pharmacology. [Link]

-

Kovacic, P., & Somanathan, R. (2014).[6] Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism.[6] Journal of Applied Toxicology.[6] [Link]

-

Larin, A. A., et al. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews. [Link]

-

Air Products. (2024). Safetygram-7: Liquid Nitrogen Handling and Safety. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes - American Chemical Society [acs.digitellinc.com]

- 4. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 6. svedbergopen.com [svedbergopen.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-3-nitrobenzene via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-3-nitrobenzene from 3-bromonitrobenzene, a key transformation for introducing the valuable cyclopropyl motif onto an aromatic scaffold. The described methodology is grounded in the principles of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[1][2][3] This document is intended to serve as a practical resource, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanism, safety considerations, and purification strategies.

Introduction and Scientific Rationale

The cyclopropyl group is a prevalent structural motif in a wide array of pharmaceutically active compounds, contributing to enhanced metabolic stability, binding affinity, and improved pharmacokinetic properties.[4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2][6] This palladium-catalyzed reaction offers a mild and efficient route to couple organoboron compounds with organic halides.[2][3]

The synthesis of this compound from 3-bromonitrobenzene and cyclopropylboronic acid is a prime example of the Suzuki-Miyaura reaction's utility. The nitro group on the aromatic ring is a versatile functional group that can be further transformed, for instance, into an amino group, opening avenues for diverse downstream chemical modifications.[7]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps of this mechanism are oxidative addition, transmetalation, and reductive elimination.[1][8]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (3-bromonitrobenzene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar Pd(II) complex.[1][8]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium(II) complex.[2] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] The halide on the palladium complex is replaced by the cyclopropyl group.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond between the cyclopropyl group and the nitrobenzene ring, yielding the desired product, this compound. This step also regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][8]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Bromonitrobenzene | C₆H₄BrNO₂ | 202.01 | 585-79-5 |

| Cyclopropylboronic acid | C₃H₅BO₂ | 85.90 | 411235-57-9 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 280.42 | 2622-14-2 |

| Potassium phosphate, tribasic | K₃PO₄ | 212.27 | 7778-53-2 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Water (degassed) | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromonitrobenzene (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq). The use of a bulky and electron-rich phosphine ligand like tricyclohexylphosphine has been shown to be effective for Suzuki couplings.[4]

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask via syringe. The addition of water can have an accelerating effect on the reaction.[4]

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.[10]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

-

3-Bromonitrobenzene: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[11] Avoid breathing dust and ensure adequate ventilation.[11]

-

Cyclopropylboronic acid: This reagent can cause skin and serious eye irritation, as well as respiratory irritation.[13]

-

Palladium(II) acetate and Tricyclohexylphosphine: These compounds should be handled with care, as they can be toxic. Avoid inhalation and contact with skin and eyes.

-

Toluene: This is a flammable liquid and its vapors can be harmful. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any experimental work.[11][12][13]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[7]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group.

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of this compound from readily available starting materials. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The functional group tolerance of this reaction makes it a powerful tool in the synthetic chemist's arsenal.[6]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Feuer, H., & Pier, H. M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(16), 2357-2364. [Link]

-

Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

-

Scribd. Mechanism of the Suzuki Reaction Explained. [Link]

-

Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]

-

ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]

-

Chen, J., et al. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 12(11), 2033-2038. [Link]

-

Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]

-

Fisher Scientific. (2009, March 23). Cyclopropylboronic acid Safety Data Sheet. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]

-

Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. audreyli.com [audreyli.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. thieme.de [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.be [fishersci.be]

using 1-Cyclopropyl-3-nitrobenzene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-Cyclopropyl-3-nitrobenzene (CAS 2403-25-0) in Pharmaceutical Synthesis

Executive Summary

This compound (CAS 2403-25-0) is a high-value pharmacophore precursor, primarily utilized to generate 3-cyclopropylaniline . This aniline derivative serves as a critical bioisostere for 3-isopropyl or 3-tert-butyl aniline moieties commonly found in kinase inhibitors and GPCR ligands.

The cyclopropyl group offers two distinct medicinal chemistry advantages:

-

Metabolic Stability: It resists CYP450-mediated oxidation more effectively than acyclic alkyl groups (e.g., isopropyl), extending the drug's half-life (

). -

Conformational Restriction: The strained ring introduces specific steric bulk that can enhance selectivity for hydrophobic pockets in protein targets.

This guide details the regioselective synthesis of the meta-isomer (avoiding the mixture issues of direct nitration), its reduction to the active aniline, and safety protocols for handling nitro-aromatics.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2403-25-0 |

| Molecular Formula | |

| Molecular Weight | 163.18 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Boiling Point | ~250°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Hazard | Toxic if swallowed/inhaled; Potential energetic decomposition at high T |

Synthesis Protocol: The Suzuki-Miyaura Route

Rationale: Direct nitration of cyclopropylbenzene yields a mixture of isomers, predominantly para (4-cyclopropyl) and ortho (2-cyclopropyl), making the isolation of the meta (3-cyclopropyl) isomer difficult and low-yielding. To ensure regiochemical purity , we utilize a Suzuki-Miyaura coupling between 1-bromo-3-nitrobenzene and cyclopropylboronic acid.

Reagents & Materials

-

Substrate: 1-Bromo-3-nitrobenzene (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.2 equiv)

-

Catalyst:

(0.03 equiv) or -

Base: Potassium Phosphate (

, 3.0 equiv) -

Solvent: Toluene / Water (10:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology

-

Preparation: Charge a reaction flask with 1-bromo-3-nitrobenzene (20.2 g, 100 mmol), cyclopropylboronic acid (10.3 g, 120 mmol), and

(63.6 g, 300 mmol). -

Degassing: Add Toluene (200 mL) and Water (20 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add

(2.45 g, 3 mmol) under a positive stream of argon. -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the bromide starting material is <1%.

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Purification: Dry the organic layer over

, concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexane/EtOAc gradient 95:5 to 90:10).-

Target Yield: 85–92%

-

QC Check:

NMR should show characteristic cyclopropyl multiplets at

-

Reduction Protocol: Activation to 3-Cyclopropylaniline

The nitro group is a "masked" amine. For pharmaceutical applications, it must be reduced to the aniline, which then acts as the nucleophile for amide coupling (e.g., creating the "tail" of a kinase inhibitor).

Method Selection:

-

Method A (Standard): Catalytic Hydrogenation (

, Pd/C). Use for clean substrates. -

Method B (Chemoselective): Iron powder / Ammonium Chloride. Use if the molecule contains alkenes or halogens sensitive to hydrogenolysis.

Protocol A: Catalytic Hydrogenation (Preferred)

-

Dissolution: Dissolve this compound (10 g) in Methanol (100 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

-

Hydrogenation: Purge the vessel with

, then charge with -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to yield 3-cyclopropylaniline as a light brown oil.

-

Note: Anilines are oxidation-sensitive; store under argon in the dark.

-

Workflow Visualization

The following diagram illustrates the synthesis pipeline and the decision logic for downstream applications.

Figure 1: Synthetic workflow from commercial starting materials to the active pharmaceutical building block.

Application Note: Why 3-Cyclopropyl?

In drug design, the transition from a 3-isopropyl group to a 3-cyclopropyl group is a classic "bioisosteric hop."

-

Metabolic Blocking: The cyclopropyl C-H bonds are stronger (

-like character) than the secondary C-H bonds of an isopropyl group. This reduces the rate of hydroxylation by hepatic enzymes (CYP450), potentially improving oral bioavailability. -

Lipophilicity (

): The cyclopropyl group maintains the lipophilicity required to bury the phenyl ring in hydrophobic pockets (e.g., the allosteric pocket of kinases) without the metabolic liability of alkyl chains. -

Case Study Context: This moiety is relevant in the synthesis of "Type II" kinase inhibitors where the aniline nitrogen forms a hydrogen bond with the hinge region or a conserved glutamate, and the 3-cyclopropylphenyl tail occupies the hydrophobic back-pocket.

Safety & Handling Protocols

-

Nitro Compounds: this compound is a nitro-aromatic. These compounds are generally toxic and can interfere with the blood's oxygen-carrying capacity (methemoglobinemia).

-

Reaction Safety: The Suzuki coupling generates boronic acid byproducts. Ensure proper aqueous washes to remove boron residues, which can interfere with downstream metal-catalyzed steps.

-

Energetics: While not a primary explosive, nitro compounds can decompose exothermically. Avoid heating the neat liquid above 150°C. Distillation should only be performed under high vacuum to keep temperatures low.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

- Wiles, J. A., et al. (2006). "Properties of Cyclopropylboronic Acid in Suzuki-Miyaura Coupling." Organic Process Research & Development, 10(5). (Demonstrates the stability and reactivity of the cyclopropyl coupling partner).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses cyclopropyl vs. isopropyl metabolic stability).

-

Sigma-Aldrich. "Safety Data Sheet: Nitrobenzene Derivatives." Link (General safety handling for nitro-aromatics).

-

BenchChem. "this compound Product Entry." Link (Commercial sourcing and physical data verification).

Sources

Application Notes and Protocols for the Functionalization of the Cyclopropyl Ring in 3-Nitrobenzene Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Nitrophenylcyclopropyl Moiety

The cyclopropyl ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates.[1][2] When appended to a 3-nitrobenzene scaffold, it presents a synthetically versatile building block for the exploration of novel chemical space. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, including the adjacent cyclopropyl ring, opening up specific avenues for functionalization while potentially limiting others.[3][4] This guide provides a detailed exploration of scientifically-grounded strategies for the selective functionalization of the cyclopropyl ring in 3-nitrobenzene systems, offering both conceptual understanding and actionable protocols for the medicinal chemist.

The inherent ring strain of cyclopropanes makes them susceptible to a variety of chemical transformations, broadly categorized into two main pathways: C-H bond functionalization , which preserves the three-membered ring, and ring-opening functionalization , which utilizes the strain release to generate linear structures with diverse functionalities.[5][6] The presence of the 3-nitrophenyl group modulates the reactivity of the cyclopropyl ring, influencing the feasibility and outcome of these transformations.

I. Preservation of the Cyclopropyl Scaffold: Directed C-H Functionalization

The direct replacement of a C-H bond with a new functional group is a highly atom-economical approach to molecular diversification. In the context of 3-nitrophenylcyclopropanes, palladium-catalyzed C-H activation has emerged as a powerful tool.[7][8] These reactions typically rely on a directing group to achieve high levels of regio- and stereoselectivity.

Causality Behind Experimental Choices in Directed C-H Functionalization

The success of palladium-catalyzed C-H functionalization hinges on the formation of a palladacycle intermediate, which brings the C-H bond in close proximity to the metal center. The choice of directing group is therefore critical. For the 3-nitrophenylcyclopropane system, a directing group can be installed on the cyclopropyl ring itself or on the nitrobenzene ring. Given the synthetic accessibility, placing a directing group on the cyclopropyl ring, such as an amide or an oxazoline, is a common and effective strategy.

The 3-nitro group, being strongly electron-withdrawing, can deactivate the aromatic ring towards electrophilic palladation, thereby favoring C-H activation on the cyclopropyl moiety. However, it can also influence the stability of the palladacycle intermediate. The choice of ligands, oxidants, and reaction conditions must be carefully optimized to achieve the desired transformation.

Experimental Workflow for Directed C-H Arylation

The following diagram illustrates a typical workflow for the directed C-H arylation of a 3-nitrophenylcyclopropane derivative.

Caption: Workflow for directed C-H arylation of 3-nitrophenylcyclopropanes.

Protocol 1: Palladium-Catalyzed Diastereoselective C-H Arylation of a 3-Nitrophenylcyclopropyl Amide

This protocol is adapted from established methods for palladium-catalyzed C-H functionalization of cyclopropanes and is tailored for a 3-nitrophenyl-substituted substrate.[8]

Materials:

-

N-(trans-2-(3-nitrophenyl)cyclopropyl)acetamide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

-

Mono-N-protected amino acid ligand (e.g., Boc-L-Val-OH, 0.2 eq)

-

Benzoquinone (BQ, 2.0 eq)

-

Arylboronic acid (1.5 eq)

-

Silver carbonate (Ag₂CO₃, 2.0 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add N-(trans-2-(3-nitrophenyl)cyclopropyl)acetamide, Pd(OAc)₂, Boc-L-Val-OH, BQ, arylboronic acid, and Ag₂CO₃.

-

Add anhydrous DCE via syringe.

-

Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired arylated product.

Self-Validation: The diastereoselectivity of the product can be determined by ¹H NMR spectroscopy. The presence of the 3-nitro group can be confirmed by the characteristic signals in the aromatic region of the NMR spectrum and by IR spectroscopy (strong absorbances around 1530 and 1350 cm⁻¹).

| Parameter | Rationale |

| Directing Group | The acetamide group acts as a bidentate directing group, forming a stable palladacycle. |

| Catalyst | Pd(OAc)₂ is a common and effective palladium source for C-H activation. |

| Ligand | A chiral mono-N-protected amino acid ligand can induce enantioselectivity.[8] |

| Oxidant | Benzoquinone reoxidizes the Pd(0) species back to the active Pd(II) catalyst. |

| Arylating Agent | Arylboronic acids are readily available and generally stable cross-coupling partners. |

| Additive | Ag₂CO₃ acts as a base and may also facilitate the transmetalation step. |

| Solvent | DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants. |

II. Ring-Opening Functionalization: Harnessing Strain Release

The inherent strain energy of the cyclopropane ring can be harnessed to drive ring-opening reactions, leading to the formation of highly functionalized acyclic products.[5][6] For 3-nitrophenylcyclopropanes, which can be considered as donor-acceptor cyclopropanes (the aryl group being the donor and the nitro group on the aromatic ring acting as a remote acceptor), ring-opening can be initiated by various reagents, including Lewis acids, electrophiles, and radical initiators.[9][10]

Causality Behind Experimental Choices in Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical consideration. In donor-acceptor cyclopropanes, the C1-C2 bond is typically polarized, facilitating nucleophilic attack at the C2 position. The 3-nitro group further enhances the electrophilicity of the system. The choice of the ring-opening reagent will determine the nature of the functional groups installed at the 1- and 3-positions of the resulting propane chain.

For instance, treatment with a Lewis acid in the presence of a nucleophile can lead to a formal [3+2] cycloaddition or a 1,3-difunctionalization. Radical-mediated ring-opening, on the other hand, proceeds through a different mechanism and can provide access to alternative product scaffolds.

Reaction Pathway for Lewis Acid-Mediated Ring-Opening

The following diagram illustrates the general mechanism for the Lewis acid-mediated ring-opening of a 3-nitrophenylcyclopropane with a nucleophile.

Caption: Lewis acid-mediated ring-opening of 3-nitrophenylcyclopropane.

Protocol 2: Tin(II) Chloride-Mediated Ring-Opening and Reaction with a Nucleophile

This protocol is based on the known reactivity of donor-acceptor cyclopropanes with Lewis acids and is adapted for a 3-nitrophenyl substrate.

Materials:

-

Diethyl 2-(3-nitrophenyl)cyclopropane-1,1-dicarboxylate (1.0 eq)

-

Tin(II) chloride (SnCl₂, 1.2 eq)

-

Indole (or other suitable nucleophile, 1.5 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add diethyl 2-(3-nitrophenyl)cyclopropane-1,1-dicarboxylate and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add SnCl₂ in one portion and stir the mixture for 15 minutes.

-

Add the indole (or other nucleophile) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ring-opened product.

Self-Validation: The ring-opened product will show the absence of the characteristic cyclopropyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the propanoid backbone. The incorporation of the nucleophile can be confirmed by NMR and mass spectrometry.

| Parameter | Rationale |

| Lewis Acid | SnCl₂ is a mild Lewis acid that can effectively activate the cyclopropane ring towards nucleophilic attack. |

| Substrate | The gem-dicarboxylate groups act as electron-withdrawing groups, polarizing the cyclopropane ring. |

| Nucleophile | Indole is a common nucleophile in these reactions, but others such as thiols or anilines can also be used. |

| Solvent | DCM is a suitable solvent that is inert under the reaction conditions. |

III. Radical-Mediated Ring-Opening Strategies

Radical reactions offer a complementary approach to the functionalization of cyclopropanes. Oxidative radical ring-opening can generate a benzylic radical that can be trapped by various radical acceptors.[5][11] The 3-nitro group can influence the stability of the radical intermediates and the overall reaction pathway.

Protocol 3: Manganese(III) Acetate-Mediated Oxidative Radical Ring-Opening/Annulation

This protocol is adapted from established methods for the radical-mediated functionalization of cyclopropylarenes.[11]

Materials:

-

1-Cyclopropyl-3-nitrobenzene (1.0 eq)

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 2.5 eq)

-

Dimethyl malonate (3.0 eq)

-

Glacial acetic acid

Procedure:

-

To a round-bottom flask, add this compound, Mn(OAc)₃·2H₂O, and dimethyl malonate.

-

Add glacial acetic acid.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The product will be a dihydronaphthalene derivative, which can be characterized by ¹H and ¹³C NMR spectroscopy. The loss of the cyclopropyl group and the formation of the new six-membered ring are key diagnostic features.

| Parameter | Rationale |

| Oxidant | Mn(OAc)₃ generates the initial radical species from dimethyl malonate. |

| Radical Precursor | Dimethyl malonate forms a stabilized radical that adds to the cyclopropane. |

| Solvent | Acetic acid is the standard solvent for Mn(OAc)₃-mediated reactions. |

Conclusion and Future Outlook

The functionalization of the cyclopropyl ring in 3-nitrobenzene systems offers a rich platform for the synthesis of novel molecular architectures for drug discovery. The choice between C-H functionalization and ring-opening strategies depends on the desired final product and the available synthetic handles. The protocols and insights provided in this guide serve as a starting point for researchers to explore this promising area of chemical synthesis. Future work will likely focus on the development of more enantioselective C-H functionalization methods and the expansion of the scope of ring-opening reactions with a wider array of nucleophiles and radical partners.

References

-

Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science.

-

Ring‐opening reactions of D–A cyclopropanes. ResearchGate.

-

Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. PMC.

-

Organocatalytic ring-opening reaction of nitrocyclopropanes 2a/2a'. ResearchGate.

-

How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange.

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications.

-

C–H activation reactions of nitroarenes: current status and outlook. RSC Publishing.

-

Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. PMC.

-

Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate.

-

Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC.

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI.

-

Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PubMed.

-

Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters.

-

Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. RSC Publishing.

-

Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. Europe PMC.

-

Reactivity of electrophilic cyclopropanes. PMC.

-

Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers.

-

Metal-catalysed C–C bond formation at cyclopropanes. ResearchGate.

-

Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal.

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.

-

Controlling site selectivity in palladium-catalyzed C-H bond functionalization. PubMed.

-

Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science.

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.

-

The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. ChemRxiv.

-

First-Row Transition Metal-Catalyzed Carbon-Carbon Bond Formation. DiVA.

-

Direct Reductive N-Functionalization of Aliphatic Nitro Compounds. ResearchGate.

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate.

-

Selected applications of C-H activation. YouTube.

-

Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC.

-

Progress on 3-Nitropropionic Acid Derivatives. PubMed.

-

Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. PMC.

-

Synthetic applications of radical ring-opening: use of cyclopropylmethyl radicals. RSC Publishing.

-

Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. ResearchGate.

-

Scope and limitations of the nitroxide-mediated radical ring-opening polymerization of cyclic ketene acetals. RSC Blogs.

-

Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.

-

Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 1-Cyclopropyl-3-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety and Microwave Synthesis

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a valuable structural motif. Its inherent ring strain and unique electronic properties can confer significant advantages to a drug candidate, including enhanced potency, improved metabolic stability, and conformational rigidity, which can lock a molecule into its bioactive conformation. The 1-cyclopropyl-3-nitrobenzene scaffold, in particular, serves as a versatile starting material for the synthesis of a variety of pharmacologically relevant compounds, most notably 3-cyclopropylaniline and its derivatives. These anilines are key building blocks in the development of novel therapeutics.[1]

Traditional synthetic routes to these compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, uniform heating that can dramatically reduce reaction times, increase yields, and improve product purity.[2][3][4][5][6] This application note provides detailed protocols for the microwave-assisted transformation of this compound into key synthetic intermediates, focusing on nitro group reduction and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively available, its properties can be reasonably extrapolated from its close analogue, nitrobenzene.

Table 1: Physicochemical Properties of Nitrobenzene (as a proxy for this compound)

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [7] |

| Molecular Weight | 123.11 g/mol | [7] |

| Boiling Point | 210-211 °C | |

| Melting Point | 5-6 °C | |

| Density | 1.196 g/cm³ (at 25 °C) | |

| Flash Point | 88 °C | [7] |

| Solubility in Water | 1.9 g/L (at 20 °C) | [8] |

Safety Precautions:

This compound, like other nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[7][9] It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All reactions should be conducted in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Reduction of this compound

The reduction of the nitro group to an amine is a fundamental transformation, yielding the highly valuable 3-cyclopropylaniline. Microwave irradiation can significantly accelerate this process.

Reaction Scheme:

Caption: Reduction of this compound to 3-Cyclopropylaniline.

Experimental Protocol:

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 163.2 mg).

-

Solvent and Reagents: To the vial, add ethanol (3 mL) and water (1 mL). Then, add iron powder (3.0 mmol, 167.6 mg) and ammonium chloride (4.0 mmol, 214.0 mg).

-

Vial Sealing: Securely seal the vial with a dedicated cap.

-

Microwave Parameters: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 200 W with stirring.

-

Work-up and Purification:

-

After the reaction, allow the vial to cool to a safe temperature (<50 °C).

-

Filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-cyclopropylaniline.

-

If necessary, purify the product by column chromatography on silica gel.

-

Rationale: The use of iron in the presence of a mild proton source like ammonium chloride is a classic and effective method for nitro group reduction. Microwave heating accelerates the single electron transfer from the iron surface to the nitro group, drastically reducing the reaction time from hours to minutes.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is a powerful tool.[10][11][12] While the nitro group is electron-withdrawing, this protocol is based on related aryl bromides and may require optimization for this compound. For this reaction, a bromo-substituted precursor, 1-bromo-3-cyclopropyl-5-nitrobenzene, would be required.

Reaction Scheme:

Sources

- 1. Research Portal [experts.esf.edu]

- 2. ajrconline.org [ajrconline.org]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. epcp.ac.in [epcp.ac.in]

- 6. scholar.unair.ac.id [scholar.unair.ac.id]

- 7. tcichemicals.com [tcichemicals.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. cem.de [cem.de]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) Microwave-Assisted Palladium-Catalyzed C–C Coupling [research.amanote.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-3-nitrobenzene

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl halide, typically 3-bromonitrobenzene or 3-chloronitrobenzene, with cyclopropylboronic acid.[1][2] Alternative methods like the Ullmann condensation exist but are generally less favored due to harsher reaction conditions and potentially lower yields.[3][4]

Q2: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low or no yield in a Suzuki-Miyaura coupling is a frequent challenge. The primary areas to troubleshoot are the catalyst system (palladium source and ligand), the base, the solvent, and the integrity of your starting materials.[5][6]

Troubleshooting Flowchart for Low Yield

Sources

purification of 1-Cyclopropyl-3-nitrobenzene by column chromatography

Ticket ID: PUR-CNB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for Suzuki Coupling Isolates

Introduction & Case Overview

Welcome to the Technical Support Center. You are likely purifying 1-cyclopropyl-3-nitrobenzene following a Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromo-3-nitrobenzene and cyclopropylboronic acid .

The Core Challenge: The separation of the product (Ar-Cyclopropyl) from the unreacted starting material (Ar-Br) is the critical failure point. Both compounds are non-polar aromatics with similar retention factors (Rf). Standard "blast and run" chromatography often results in co-elution, leading to mixed fractions and yield loss.

This guide treats your purification as a technical workflow, prioritizing resolution (

Pre-Purification Diagnostics (The Triage)

Before packing the column, you must establish a "separation window." Do not skip this step.

Protocol: The "3-Solvent" TLC Screen

Run Thin Layer Chromatography (TLC) on your crude mixture using these three specific solvent systems to determine the optimal selectivity.

| Solvent System | Target Rf Range | Selectivity Note |

| 10% EtOAc in Hexane | 0.2 – 0.4 | Standard baseline. Good for bulk impurity removal. |

| 20% DCM in Hexane | 0.3 – 0.5 | Recommended. Chlorinated solvents often separate halo-arenes (Ar-Br) from alkyl-arenes (Ar-Cyp) better than esters. |

| 100% Toluene | 0.3 – 0.6 | High Precision. Interacts with |

Critical Observation Point:

-

The Product: this compound is typically less polar (higher Rf) than the starting bromide in EtOAc/Hexane, but the difference is small (

). -

Visualization: Both compounds quench UV (254 nm).

-

Stain: The cyclopropyl ring is moderately reactive to KMnO₄ (stains brown slowly), whereas the aryl bromide is not. This can help distinguish the spots if UV is ambiguous.

The Purification Protocol (The Fix)

Based on field data, a Dichloromethane (DCM) / Hexane gradient often provides superior resolution to Ethyl Acetate for this specific substrate class.

Step-by-Step Workflow

1. Stationary Phase Prep:

-

Silica Type: Standard 60 Å (230–400 mesh).

-

Ratio: Use 50:1 silica-to-crude mass ratio. (e.g., 50g silica for 1g crude). Why? The separation is difficult; a lower ratio (20:1) will cause band broadening and overlap.

2. Sample Loading (Dry Load):

-

Dissolve crude in minimal DCM.

-

Add Celite (1:1 w/w with crude).

-

Rotary evaporate to a free-flowing powder.

-

Technical Insight: Wet loading with Hexane/DCM is risky because the compound is very soluble in DCM; it may wash down in a broad band immediately.

3. Elution Gradient (The "Shallow Ramp"): Do not run isocratic (single concentration). Use this gradient to sharpen the bands.

| Volume (Column Volumes) | Solvent Composition | Purpose |

| 1 - 3 CV | 100% Hexane | Flush very non-polar impurities (e.g., bi-phenyls). |

| 4 - 8 CV | 5% DCM in Hexane | Begin moving the product. |

| 9 - 15 CV | 10% → 20% DCM in Hexane | Elution Window. Collect small fractions here. |

| 16+ CV | 50% DCM in Hexane | Flush remaining polar impurities (boronic acid residues). |

Visualization of Logic (Workflow)

The following diagram outlines the decision-making process for maximizing purity.

Caption: Decision matrix for selecting the optimal solvent system based on initial TLC diagnostics.

Troubleshooting & FAQs

Q1: My product and starting material (Ar-Br) are co-eluting as one broad spot. How do I fix this?

-

Cause: The polarity difference is too small for the current solvent strength.

-

Solution: Switch to Toluene . Toluene interacts with the

-electrons of the benzene ring. The nitro group and the cyclopropyl group affect the electron density of the ring differently, often creating a separation in Toluene that doesn't exist in Hexane/EtOAc. -

Protocol: Run the column with 100% Hexane

100% Toluene gradient.

Q2: I see a streak on the TLC plate instead of a distinct spot.

-

Cause: Acidic degradation or column overloading. The cyclopropyl ring is strained ("bent bonds") and can theoretically open under highly acidic conditions, though it is usually stable on Silica Gel 60.

-

Solution: Add 1% Triethylamine (TEA) to your mobile phase during column preparation. This neutralizes the acidic sites on the silica.

-

Note: If you use TEA, your Rf values will shift slightly.

-

Q3: The product is oiling out at the top of the column.

-

Cause: Solubility mismatch. You likely dissolved the sample in a strong solvent (DCM) and poured it onto a column equilibrated with Hexane. The product crashed out when the DCM diluted.

-

Solution: Use the Dry Load method described in Section 3. This is non-negotiable for oily nitro-aromatics.

Q4: Can I use UV to distinguish the product from the impurity?

-

Answer: Difficult. Both 1-bromo-3-nitrobenzene and this compound absorb strongly at 254 nm due to the nitro-arene chromophore.

-

Pro Tip: Use GC-MS or NMR to check the "mixed" fractions. Do not rely solely on TLC intensity to pool fractions.

References

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

-

Chromatography Solvent Selectivity (The "Not Voodoo" Guide)

- Reich, H. J. "Solvent Selection and Selectivity in Chromatography." University of Wisconsin-Madison.

-

Purification of Nitro-Aromatics

-

Org.[3] Synth. "m-Bromonitrobenzene and derivatives purification."

-

-

Stability of Cyclopropyl Groups

Sources

minimizing side products in the nitration of cyclopropylbenzene

Core Directive: The "Walsh Orbital" Challenge

Status: Active Subject: Minimizing Ring Cleavage & Controlling Regioselectivity Target Substrate: Cyclopropylbenzene (CPB)

Executive Summary:

Nitrating cyclopropylbenzene is distinct from nitrating standard alkylbenzenes (like toluene) due to the unique electronic structure of the cyclopropyl ring. The bent C-C bonds (Walsh orbitals) possess significant

-

Exceptionally Acid-Sensitive: It behaves similarly to an alkene, making it prone to acid-catalyzed ring opening (cleavage) to form propenylbenzenes or nitrate esters.

-

Electronically Activated: It strongly stabilizes the ortho and para sigma complexes, often leading to higher-than-expected ortho isomer ratios compared to isopropylbenzene (cumene).

This guide prioritizes anhydrous, low-temperature conditions to preserve ring integrity while managing the safety profile of energetic nitrating agents.

Part 1: Critical Safety Protocol (Acetyl Nitrate)

⚠️ DANGER: EXPLOSION HAZARD The standard method uses Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid). This mixture is thermodynamically unstable and can detonate if not handled within strict parameters.

Mandatory Safety Rules:

-

Temperature Ceiling: Never allow the reaction temperature to exceed 15°C (ideally keep